The CS1 peptide is part of the alternatively spliced isoforms of fibronectin. It is located within the connecting segment 1 region of fibronectin and consists of a 25-amino acid sequence (Asp-Glu-Leu-Pro-Gln-Leu-Val-Thr-Leu-Pro-His-Pro-Asn-Leu-His-Gly-Pro-Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr) . This peptide has been identified in various tissues, including those affected by oral squamous cell carcinoma (OSCC), where it exhibits elevated expression levels compared to normal tissues .
The synthesis of fibronectin CS1 peptide can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of the desired peptide chain. The process typically includes:
The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels (≥ 95%) . The molecular weight of the CS1 peptide is approximately 873 g/mol .
The fibronectin CS1 peptide's structure is characterized by its unique sequence that lacks the Arg-Gly-Asp motif commonly found in other fibronectin domains. This structural feature allows it to interact specifically with integrins, such as integrin α4β1, facilitating cell adhesion and migration .
The three-dimensional conformation of the CS1 peptide can influence its biological activity, particularly in modulating cellular responses during inflammation and cancer metastasis.
Fibronectin CS1 peptide participates in various biochemical interactions, particularly with integrins on cell surfaces. These interactions can trigger signaling pathways that lead to cellular responses such as migration, invasion, and proliferation. For instance:
The mechanism by which fibronectin CS1 peptide exerts its effects involves several steps:
Research indicates that blocking this interaction with specific peptides can inhibit tumor cell migration and metastasis, highlighting its potential as a therapeutic target .
These properties are essential for maintaining the stability and functionality of the fibronectin CS1 peptide during experimental applications.
Fibronectin CS1 peptide has several important applications in scientific research:
The Fibronectin CS1 peptide is a defined proteolytic fragment derived from the alternatively spliced IIICS (Type III Connecting Segment) region of cellular fibronectin. Its primary amino acid sequence is identified as Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr (EILDVPST), representing an 8-amino acid segment located at the C-terminal end of the larger 25-amino acid CS1 domain [2] [5]. This compact sequence harbors the critical Leu-Asp-Val (LDV) motif, which serves as the primary recognition site for integrin binding.
Mass spectrometry and biochemical analyses confirm the peptide's molecular weight to be 872.96 Da (theoretical average mass) with a molecular formula of C₃₈H₆₄N₈O₁₅ [2]. The peptide is synthesized with N-terminal acetylation and C-terminal amidation to enhance its stability and mimic the natural structural context within the full-length fibronectin protein [1]. Its relatively low molecular weight distinguishes it from larger fibronectin fragments observed in plasma (e.g., 30 kDa, 100 kDa, 160 kDa fragments), which often contain additional structural domains [3].
Table 1: Primary Structural Characteristics of Fibronectin CS1 Peptide
Characteristic | Detail |
---|---|
Amino Acid Sequence | Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr (EILDVPST) |
Critical Functional Motif | Leu-Asp-Val (LDV) |
Molecular Formula | C₃₈H₆₄N₈O₁₅ |
Molecular Weight | 872.96 Da |
CAS Registry Number | 136466-51-8 |
Synthetic Modifications | N-terminal acetylation, C-terminal amidation |
The CS1 peptide resides within the larger IIICS (or V) region of fibronectin, a stretch of approximately 120 amino acids located between the final type III repeat (III15) and the C-terminal fibrin-binding domain. This region exhibits significant molecular heterogeneity due to alternative splicing of three exons: EIIIA, EIIIB, and IIICS [1] [4]. The IIICS region itself can be spliced to generate multiple isoforms, including the full V120 (containing the entire IIICS region), V95, and V0 (lacking the IIICS region) forms. The CS1 domain, a 25-amino acid segment (containing the EILDVPST peptide) within the IIICS region, is present in the V120 and V95 isoforms but absent in V0 [1].
The LDV motif (Leu²-Asp³-Val⁴ within the EILDVPST sequence) is the minimal core recognition sequence essential for the peptide's biological function. This motif mediates high-affinity binding to the α₄β₁ integrin receptor (VLA-4) expressed on leukocytes (including T cells), monocytes, and certain cancer cells [2] [5]. The flanking residues (Glu¹, Pro⁵, Ser⁶, Thr⁷) contribute to stabilizing the LDV conformation and optimizing its presentation for integrin engagement. Structural studies indicate that the acidic residue (Glu¹, Asp³) and hydrophobic residues (Ile², Leu¹, Val⁴) create a complementary binding surface for the α₄β₁ integrin pocket. Unlike the ubiquitous RGD (Arg-Gly-Asp) motif in fibronectin (which binds αvβ3 and α5β1 integrins), the LDV motif within CS1 provides specificity for α₄β₁-mediated adhesion, a pathway critical for lymphocyte trafficking and homing during inflammation and immune surveillance [1] [2].
Table 2: Key Functional Domains in Fibronectin IIICS Region
Domain/Feature | Location within IIICS | Key Sequence | Primary Receptor | Biological Function |
---|---|---|---|---|
CS1 | N-terminal portion of IIICS | Includes EILDVPST (C-terminus) | α₄β₁ integrin (VLA-4) | Leukocyte adhesion, T cell recruitment |
CS5 | Central portion of IIICS | REDV | α₄β₁ integrin | Adhesion (lower affinity than CS1) |
Hep III Site | C-terminal to IIICS | Not in CS1 peptide | Heparin | Heparin sulfate binding |
RGD Site | Distant (Type III10 module) | Arg-Gly-Asp | αvβ3, α5β1 integrins | General cell adhesion |
The generation of fibronectin isoforms containing the CS1 domain is strictly regulated by alternative splicing of a single primary fibronectin transcript. The human fibronectin gene comprises approximately 50 exons. Exons corresponding to the EIIIA (EDA), EIIIB (EDB), and the IIICS (V) region are subject to alternative splicing, leading to remarkable diversity in the fibronectin protein population. Plasma fibronectin, primarily synthesized by hepatocytes, predominantly excludes the EIIIA, EIIIB, and IIICS segments. In contrast, cellular fibronectin (cFN), produced locally by fibroblasts, endothelial cells, Schwann cells, and macrophages, frequently includes the IIICS region, and within it, the CS1 domain [1] [3] [4].
Splicing of the IIICS region involves the use of alternative 3' splice acceptor sites. The full-length IIICS exon (V120) includes the sequences encoding both the CS1 and CS5 regions. Alternative acceptor site selection can lead to the exclusion of the 5' part of the IIICS exon, generating the V95 isoform which still contains the CS1-encoding sequence but lacks part of the upstream IIICS segment. Complete exclusion of the entire IIICS exon generates the V0 isoform, devoid of both CS1 and CS5 [1] [4].
This splicing is tissue-specific and developmentally regulated, and becomes dysregulated in pathological states. After peripheral nerve injury (e.g., Chronic Constriction Injury - CCI), Schwann cells and endothelial cells dramatically upregulate the expression of FN isoforms containing the CS1 domain (FN-CS1) [1]. Similarly, elevated levels of cellular fibronectin fragments, potentially containing CS1-related epitopes, are detected in the plasma of patients with gastrointestinal and head and neck cancers [3]. The presence of FN-CS1 creates a pro-adhesive matrix that facilitates the recruitment of α₄β₁ integrin-expressing immune cells, particularly IL-17A-producing T-helper (Th17) cells, to sites of injury or inflammation. This recruitment mechanism is central to CS1's role in conditions like neuropathic pain and tumor metastasis [1] [2].
Table 3: Fibronectin Isoforms Generated by Alternative Splicing of the IIICS Region
Isoform Name | IIICS Region Status | Contains CS1 Domain? | Primary Cellular Source | Detected In |
---|---|---|---|---|
V120 | Full inclusion | Yes | Fibroblasts, Endothelial cells, Schwann cells, Activated Macrophages | Damaged nerves, Tumor stroma, Inflammatory sites |
V95 | Partial inclusion | Yes | Fibroblasts, Endothelial cells, Schwann cells | Damaged nerves, Tumor stroma |
V0 | Complete exclusion | No | Hepatocytes (Plasma FN), Some cell types | Blood plasma |
The functional consequence of this splicing is profound. In the context of nerve injury, FN-CS1 deposition by activated Schwann cells and endothelial cells provides the scaffold for Th17 cell adhesion via α₄β₁ integrin. These Th17 cells are a major source of the pro-algesic cytokine IL-17A, which drives mechanical allodynia (pain from innocuous touch). Blocking the FN-CS1/α₄β₁ interaction using the synthetic CS1 peptide (Ac-DELPQLVTLPHPNLHGPEILDVPST-NH₂ or shorter active fragments like EILDVPST) significantly reduces IL-17A levels and alleviates mechanical pain hypersensitivity, highlighting the critical role of this specific fibronectin isoform generated by alternative splicing [1]. The CS1 peptide acts as a competitive inhibitor, displacing the native FN-CS1 ligand from the α₄β₁ integrin on T cells and potentially other immune cells, thereby disrupting their adhesion and subsequent activation within the injury site [1] [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1